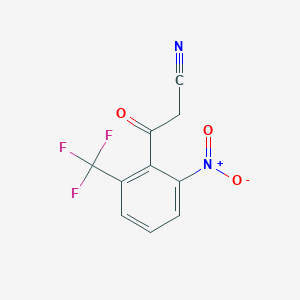
2-Nitro-6-(trifluoromethyl)benzoylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-6-(trifluoromethyl)benzoylacetonitrile is an organic compound with the molecular formula C10H5F3N2O3. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a benzoylacetonitrile moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile typically involves the nitration of 6-(trifluoromethyl)benzoylacetonitrile. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability and cost-effectiveness of the production process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, 2-Amino-6-(trifluoromethyl)benzoylacetonitrile, under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents under elevated temperatures.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-Amino-6-(trifluoromethyl)benzoylacetonitrile.
Substitution: Formation of substituted benzoylacetonitrile derivatives.
Aplicaciones Científicas De Investigación
2-Nitro-6-(trifluoromethyl)benzoylacetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile depends on its specific application. In chemical reactions, the nitro and trifluoromethyl groups influence the reactivity and stability of the compound. The nitro group can act as an electron-withdrawing group, affecting the compound’s electrophilicity and nucleophilicity. In biological systems, the compound’s interactions with molecular targets and pathways are determined by its structural features and functional groups.
Comparación Con Compuestos Similares
2-Nitrobenzoylacetonitrile: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
6-(Trifluoromethyl)benzoylacetonitrile: Lacks the nitro group, affecting its chemical behavior and applications.
2-Amino-6-(trifluoromethyl)benzoylacetonitrile: The reduced form of the compound, with different chemical and biological properties.
Uniqueness: 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound in various chemical transformations and research applications.
Propiedades
Fórmula molecular |
C10H5F3N2O3 |
|---|---|
Peso molecular |
258.15 g/mol |
Nombre IUPAC |
3-[2-nitro-6-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)6-2-1-3-7(15(17)18)9(6)8(16)4-5-14/h1-3H,4H2 |
Clave InChI |
BWYKKBDOVMEKFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)CC#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


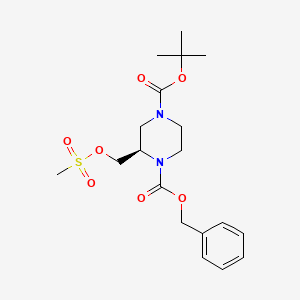
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea](/img/structure/B12861515.png)
![3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one](/img/structure/B12861518.png)
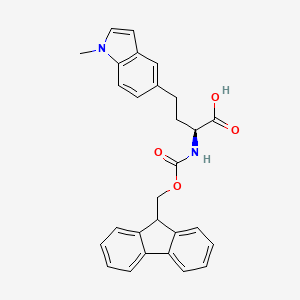
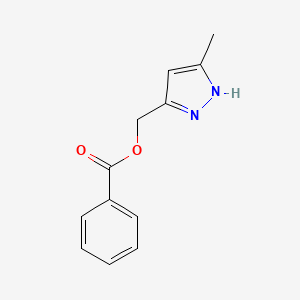

![2-Bromo-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12861552.png)
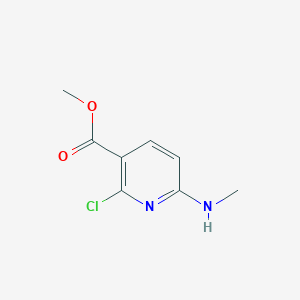
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B12861557.png)
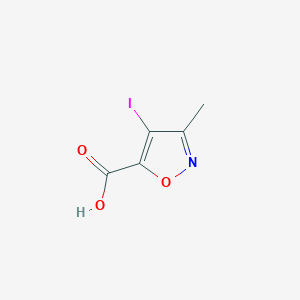


![4-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12861578.png)

